N-[(2-phenoxypyridin-3-yl)methyl]-5-(tetrazol-1-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
N-[(2-phenoxypyridin-3-yl)methyl]-5-(tetrazol-1-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-phenoxypyridin-3-yl)methyl]-5-(tetrazol-1-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 2-phenoxypyridine with a suitable alkylating agent to introduce the methyl group. This intermediate is then subjected to cyclization reactions to form the pyrazole ring. The tetrazole moiety is introduced through a cycloaddition reaction involving azides and nitriles under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[(2-phenoxypyridin-3-yl)methyl]-5-(tetrazol-1-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxypyridine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-[(2-phenoxypyridin-3-yl)methyl]-5-(tetrazol-1-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of N-[(2-phenoxypyridin-3-yl)methyl]-5-(tetrazol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. For instance, it may act as an inhibitor of certain kinases or enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have been studied for their medicinal properties.
3-bromoimidazo[1,2-a]pyridines: These compounds have similar structural features and are used in medicinal chemistry.
Uniqueness
N-[(2-phenoxypyridin-3-yl)methyl]-5-(tetrazol-1-yl)-1H-pyrazole-4-carboxamide is unique due to its combination of a pyrazole ring, tetrazole moiety, and phenoxypyridine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(2-phenoxypyridin-3-yl)methyl]-5-(tetrazol-1-yl)-1H-pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N8O2/c26-16(14-10-20-22-15(14)25-11-21-23-24-25)19-9-12-5-4-8-18-17(12)27-13-6-2-1-3-7-13/h1-8,10-11H,9H2,(H,19,26)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUKAJHRCDGXSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)CNC(=O)C3=C(NN=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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